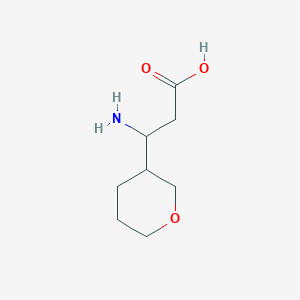

3-Amino-3-(oxan-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-amino-3-(oxan-3-yl)propanoic acid |

InChI |

InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11) |

InChI Key |

GRAWQBBFVHXKLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 Oxan 3 Yl Propanoic Acid

Chiral Pool Approaches to the Oxane Moiety

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. researchgate.netnih.govnumberanalytics.com This approach is particularly effective for complex molecules as it transfers existing chirality to the target, simplifying the synthetic process. nih.gov For 3-Amino-3-(oxan-3-yl)propanoic acid, carbohydrates and other natural products serve as excellent precursors for the chiral oxane ring.

Derivations from Carbohydrate Precursors

Carbohydrates are ideal starting materials for chiral pool synthesis due to their inherent chirality and abundance in various stereoisomeric forms. numberanalytics.comelsevierpure.com The synthesis of heterocyclic systems like oxanes from sugars is a well-established field. One prominent method involves the strategic manipulation of sugar molecules to form the desired ring system. For instance, the Ferrier carbocyclization reaction can convert aldohexoses into enantiomerically pure cyclohexanone (B45756) derivatives, which are structurally related to the oxane moiety. researchgate.net

A more direct approach involves intramolecular cycloadditions. The 3-O-Allylcarbohydrate Nitrone Cycloaddition (3-OACNC) strategy has been used to create chiral oxepanes and pyrans (oxanes) from carbohydrate backbones. researchgate.net This method's regioselectivity can be controlled by the structure of the nitrone and the substitution pattern on the carbohydrate precursor. researchgate.net Such transformations allow the rich stereochemistry of a starting sugar, like D-ribose, to be directly translated into a complex heterocyclic product. researchgate.net

Table 1: Selected Carbohydrate Precursors and Potential Transformation

| Carbohydrate Precursor | Key Transformation | Resulting Moiety |

| D-Ribose | Multi-step conversion and cyclization | Chiral C10–C13 segments for macrolides researchgate.net |

| Aldohexoses | Ferrier Carbocyclization | Enantiopure Cyclohexanones researchgate.net |

| 3-O-Allylcarbohydrate | Nitrone Cycloaddition (3-OACNC) | Chiral Pyrans (Oxanes) researchgate.net |

| 2-Deoxy-D-ribose | Conversion to cyclic nitrone | Precursor for carbapenam (B8450946) synthesis researchgate.net |

Syntheses from Natural Products

Beyond carbohydrates, other natural products can serve as chiral templates. Terpenes, such as (–)-menthone, are used as chiral auxiliaries to guide stereoselective reactions. For example, 1,3-dioxan-4-ones derived from (–)-menthone have been employed in the asymmetric synthesis of 2-substituted 3-hydroxycarboxylic acids, demonstrating the utility of natural products in creating substituted heterocyclic systems with high stereocontrol. rsc.org This principle can be extended to the synthesis of the oxane ring in the target molecule, where a natural product scaffold directs the formation of the required stereocenters.

De Novo Asymmetric Synthesis Strategies

When suitable chiral precursors are unavailable, de novo asymmetric synthesis allows for the creation of chiral centers from achiral starting materials. hilarispublisher.com These methods, which include catalytic and biocatalytic approaches, are foundational to modern organic synthesis. hilarispublisher.comresearchgate.net

Catalytic Asymmetric Transformations (e.g., Hydrogenation, Allylation)

Catalytic asymmetric hydrogenation is a highly effective method for producing stereoselective β-amino acids. hilarispublisher.com This process typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral metal catalyst, such as those based on Ruthenium (Ru) or Rhodium (Rh) with chiral phosphine (B1218219) ligands. hilarispublisher.com For the synthesis of this compound, a plausible route involves the asymmetric hydrogenation of an appropriately substituted (Z)-enamine, where the chiral catalyst controls the formation of the stereocenter adjacent to the nitrogen atom. hilarispublisher.com

Another powerful technique is the intramolecular cyclization of γ-alkoxyallylstannanes with imines, mediated by a Lewis acid. This reaction has been shown to produce trans β-amino cyclic ethers with very high diastereomeric excess, providing a direct method for constructing the substituted oxane ring and the amino group simultaneously. nih.gov

Organocatalytic and Biocatalytic Pathways

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Proline-catalyzed additions of aldehydes to protected imines, for instance, can generate syn-adducts with excellent diastereo- and enantioselectivities, providing a direct route to β-amino acids. hilarispublisher.com

Biocatalysis leverages the high selectivity of enzymes for chemical transformations. Enzymes such as EDDS lyase can catalyze the enantioselective hydroamination of fumaric acid derivatives to produce L-aspartic acid derivatives with high optical purity. rug.nl Similarly, engineered variants of enzymes like the β-subunit of tryptophan synthase (TrpB) are used for synthesizing β-substituted amino acids. unimelb.edu.au A potential biocatalytic route to this compound could involve an engineered enzyme that accepts an oxane-containing substrate to install the amino group with high stereospecificity.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Key Reaction | Stereocontrol |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ru, Rh) | Hydrogenation of C=C or C=N bond | High enantioselectivity hilarispublisher.com |

| Organocatalysis | Chiral Small Molecule (e.g., Proline) | Mannich-type reaction | High diastereo- and enantioselectivity hilarispublisher.com |

| Biocatalysis | Enzyme (e.g., Lyase, Synthase) | Hydroamination, C-N bond formation | Excellent enantioselectivity rug.nl |

| Lewis Acid Catalysis | Chiral Lewis Acid (e.g., Ti-BINOL) | Intramolecular Cyclization | High diastereo- and enantioselectivity nih.gov |

Diastereoselective Processes Leading to this compound Stereoisomers

The presence of at least two stereocenters in this compound (at C3 of the propanoic acid chain and C3 of the oxane ring) necessitates diastereoselective control. A molecule with n chirality centers can have up to 2n stereoisomers. documentsdelivered.com

A versatile synthetic tool for achieving such control is the use of 4-substituted-1,3-oxazinan-6-one scaffolds. These synthons enable the diastereoselective synthesis of a wide range of β-amino acid derivatives, including cyclic β²,³-amino acids. By choosing the appropriate substituent on the oxazinanone ring and controlling the reaction conditions, specific diastereomers of the target β-amino acid can be accessed. For example, a copper-catalyzed reductive Mannich-type reaction of α,β-unsaturated carboxylic acids with ketimines has been developed to provide direct access to β²,³,³-amino acids with vicinal stereogenic centers. nih.gov This method offers a pathway to control the relative stereochemistry of the newly formed chiral centers, which is crucial for isolating a single diastereomer of this compound.

Classical Resolution Techniques for Enantiomeric Purity

Classical resolution remains a widely practiced method for separating enantiomers on both laboratory and industrial scales. This approach involves the conversion of the racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated.

Diastereomeric Salt Formation

The resolution of racemic carboxylic acids through the formation of diastereomeric salts is a well-established and effective technique. This method involves reacting the racemic this compound with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. These salts possess different solubilities, allowing for their separation by fractional crystallization.

The general principle involves dissolving the racemic amino acid and a sub-stoichiometric amount of a single enantiomer of a chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. The choice of resolving agent and solvent is critical and often determined empirically. Commonly used chiral bases for resolving acidic amino acids include alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethanamine.

After separation of the less soluble diastereomeric salt, the desired enantiomer of the amino acid can be liberated by treatment with an acid to break the salt, followed by extraction. The more soluble diastereomer remaining in the mother liquor can also be treated to recover the other enantiomer of the amino acid.

| Resolving Agent | Typical Solvents | Comments |

| (R)-1-Phenylethanamine | Ethanol, Methanol, Acetone | Widely used and commercially available. |

| (S)-1-Phenylethanamine | Ethanol, Methanol, Acetone | Provides access to the other enantiomer. |

| Cinchonidine | Ethanol, Ethyl Acetate | Effective for a range of acidic compounds. mdpi.com |

| Brucine | Water, Acetone | A natural alkaloid, though its toxicity is a concern. |

The efficiency of the resolution is determined by the difference in solubility of the diastereomeric salts and the success of the crystallization process. Optimization of parameters such as the molar ratio of the resolving agent, concentration, temperature, and cooling rate is crucial for achieving high enantiomeric purity. nih.gov

Enzymatic Resolution Methods

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical methods for obtaining enantiomerically pure amino acids. This technique utilizes the stereospecificity of enzymes, most commonly lipases and proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the resolution of this compound, a typical strategy would involve the enzymatic hydrolysis of a racemic ester derivative of the amino acid. In this kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer.

For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB) is often employed due to its broad substrate scope and high enantioselectivity. The reaction is typically carried out in an organic solvent or a biphasic system to facilitate the dissolution of the substrate and the separation of products.

A general procedure would involve:

Synthesis of a racemic ester of this compound (e.g., methyl or ethyl ester).

Incubation of the racemic ester with a suitable lipase in a buffered aqueous solution or an organic solvent containing a controlled amount of water.

Monitoring the reaction until approximately 50% conversion is reached.

Separation of the produced amino acid enantiomer from the unreacted ester enantiomer.

Hydrolysis of the remaining ester to obtain the other enantiomer of the amino acid.

The following table summarizes key aspects of enzymatic resolution for β-amino acid derivatives, which would be applicable to this compound.

| Enzyme | Reaction Type | Typical Substrate | Key Advantages |

| Candida antarctica Lipase B (CALB) | Hydrolysis | Racemic ester | High enantioselectivity, broad substrate scope. researchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Racemic ester | Effective for various amino acid esters. |

| Penicillin G Acylase | Hydrolysis | N-acylated racemic amino acid | High specificity for N-phenylacetyl group. |

The success of enzymatic resolution depends on the enantioselectivity of the enzyme (E-value), which should be high (ideally >100) to achieve high enantiomeric excess (ee) of both the product and the remaining substrate. researchgate.net

Novel Synthetic Routes and Sustainable Chemistry Perspectives

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient methodologies. These principles are being applied to the synthesis of valuable chiral molecules like this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green principles can be applied:

Use of Renewable Feedstocks: While not directly documented for this specific compound, research is ongoing to produce amino acids from bio-based resources.

Catalysis: The use of catalytic methods, both chemical and enzymatic, is preferred over stoichiometric reagents to improve atom economy and reduce waste. For example, developing catalytic asymmetric syntheses would be a greener alternative to classical resolution.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect. Enzymatic resolutions are often performed in aqueous media, contributing to the greenness of the process. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with enzymatic methods, reduces energy consumption.

Waste Reduction: Designing synthetic routes with fewer steps and higher yields minimizes waste generation.

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for straightforward automation and scale-up.

The synthesis of amino acids and their derivatives is an area where flow chemistry is finding increasing application. For the preparation of this compound, a continuous flow process could be designed for several key steps. For instance, a packed-bed reactor containing an immobilized enzyme could be used for continuous enzymatic resolution. mdpi.com This setup allows for the continuous feeding of the racemic substrate and collection of the resolved products, while the enzyme can be reused over multiple cycles, increasing its productivity.

A hypothetical continuous flow process for the synthesis and resolution of this compound could involve the following stages:

A continuous stirred-tank reactor (CSTR) for the initial formation of the racemic amino acid.

An in-line extraction unit to purify the racemic product.

A packed-bed reactor with an immobilized lipase for the continuous kinetic resolution of the ester derivative.

A separation unit, such as a membrane separator or a liquid-liquid extractor, to separate the product acid from the unreacted ester.

A final reactor for the hydrolysis of the remaining ester to the other enantiomer.

The benefits of such a continuous process include higher throughput, consistent product quality, and reduced manual handling, which is particularly advantageous when dealing with hazardous reagents. Research has demonstrated the successful continuous flow synthesis of various β-amino acids, highlighting the potential of this technology for the efficient production of compounds like this compound. rsc.org

Stereochemical and Conformational Investigations of 3 Amino 3 Oxan 3 Yl Propanoic Acid

Elucidation of Absolute and Relative Stereochemistry

The stereochemistry of 3-Amino-3-(oxan-3-yl)propanoic acid, which possesses at least two chiral centers—the carbon bearing the amino group and the C3 position of the oxane ring—is fundamental to its function. The determination of the absolute and relative arrangement of its substituents is a critical first step in its characterization.

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiroptical Spectroscopy)

Chiroptical spectroscopy, which encompasses techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is a powerful non-destructive method for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light.

For this compound, one would expect to observe characteristic CD signals in the ultraviolet region, arising from the electronic transitions of the carboxylic acid and amino chromophores. wayne.edu The sign and intensity of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral centers. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers, the absolute configuration can be assigned. This approach has been successfully applied to a wide range of amino acids. nih.gov

Illustrative Data for Chiroptical Analysis of Amino Acids:

| Amino Acid | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|---|---|

| L-Alanine | 210 | +1500 |

| L-Proline | 216 | -4000 |

| L-Tryptophan | 220 | +25000 |

Note: This table presents generalized data for common amino acids to illustrate the nature of CD measurements and does not represent data for this compound.

X-ray Crystallography of this compound and its Derivatives

The definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry, is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound or a derivative would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the molecular structure can be elucidated. In cases where the absolute configuration cannot be determined directly, the synthesis of a derivative incorporating a heavy atom (the "heavy atom method") or the use of anomalous dispersion effects can provide this information. The crystal structure of a related bromo-derivatized amino acid, for instance, was successfully used to confirm its absolute configuration. researchgate.net

Conformational Analysis in Solution and Solid State

The biological activity and physical properties of this compound are not only determined by its stereochemistry but also by its preferred three-dimensional shape, or conformation. The oxane ring can adopt various conformations (e.g., chair, boat, twist-boat), and rotation around the single bonds of the propanoic acid side chain can lead to different spatial arrangements of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Probing of Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For this compound, a detailed analysis of the ¹H and ¹³C NMR spectra would provide a wealth of structural information.

Key NMR parameters for conformational analysis include:

Chemical Shifts (δ): The chemical shifts of the protons and carbons in the oxane ring and the propanoic acid chain are sensitive to their local electronic environment, which is influenced by the molecular conformation.

Coupling Constants (J): The magnitude of the coupling constants between adjacent protons (³JHH) is related to the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to determine the preferred staggered conformations (gauche or anti) of the side chain. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between specific protons can confirm their close spatial arrangement in a particular conformation.

Illustrative ¹H NMR Data for a Propanoic Acid Derivative:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Hα | 3.8 | dd | J = 8.0, 5.0 |

| Hβ' | 2.6 | ddd | J = 15.0, 8.0, 3.0 |

| Hβ'' | 2.4 | ddd | J = 15.0, 5.0, 3.0 |

Note: This table is a hypothetical representation of NMR data for a generic propanoic acid derivative to illustrate the types of information obtained and does not represent data for this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

While CD spectroscopy is primarily known for determining the absolute configuration of small molecules, it is also a valuable tool for studying the secondary structure of larger biomolecules like peptides and proteins. nih.gov In the context of a single amino acid like this compound, CD can provide insights into the conformational preferences of the molecule in solution. Changes in the CD spectrum as a function of solvent, pH, or temperature can indicate shifts in the conformational equilibrium. For example, the formation of intramolecular hydrogen bonds, which would stabilize a particular conformation, can lead to distinct changes in the CD spectrum. researchgate.net

Chemical Reactivity and Derivatization of 3 Amino 3 Oxan 3 Yl Propanoic Acid

Functionalization at the Amino Group

The primary amino group in 3-Amino-3-(oxan-3-yl)propanoic acid is a nucleophilic center, making it amenable to a variety of functionalization reactions. These modifications are crucial for peptide synthesis and the development of novel molecular scaffolds.

Protection/Deprotection Strategies

Commonly used amino-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions, but can be readily removed with strong acids such as trifluoroacetic acid (TFA). researchgate.netcreative-peptides.com Conversely, the Fmoc group, introduced using Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is cleaved by bases, often a solution of piperidine (B6355638) in an organic solvent. researchgate.netjasco-global.com The oxane moiety is generally stable to the conditions used for both Boc and Fmoc protection and deprotection.

The steric bulk of the oxan-3-yl substituent may influence the kinetics of the protection reaction, potentially requiring slightly more forcing conditions or longer reaction times compared to less hindered amino acids. rsc.org

Table 1: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Reagent for Introduction | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Piperidine in DMF |

| Benzyloxycarbonyl (Z) | Benzyl chloroformate | H₂/Pd, HBr/AcOH |

Acylation and Alkylation Reactions

The nucleophilic amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. libretexts.org These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The steric hindrance from the adjacent oxane ring might necessitate the use of more reactive acylating agents or a stronger base to facilitate the reaction.

Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving the reaction with an aldehyde or ketone to form an imine followed by reduction, offers a more controlled method for introducing alkyl groups.

Formation of Amides and Ureas

The amino group of this compound can react with activated carboxylic acids to form amide bonds. This is the fundamental reaction in peptide synthesis. ncert.nic.in Common coupling reagents used to activate the carboxylic acid partner include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. youtube.com

The formation of ureas can be accomplished by reacting the amino group with isocyanates. This reaction is typically straightforward and proceeds under mild conditions.

Modifications at the Carboxyl Group

The carboxylic acid moiety of this compound provides a handle for a different set of chemical transformations, allowing for the synthesis of esters, amides, and alcohols.

Esterification and Amidation Reactions

Esterification of the carboxyl group can be achieved through several methods. Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, is a common approach. pearson.com Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester. For more sensitive substrates, milder methods involving activating agents can be employed. mdpi.com It is important to note that under acidic conditions for esterification, the amino group will be protonated, which protects it from participating in the reaction. libretexts.org

Amidation at the carboxyl group, to produce a primary, secondary, or tertiary amide, requires activation of the carboxyl group first. organic-chemistry.orgresearchgate.net This is because the carboxylate is a poor electrophile. Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. libretexts.org Peptide coupling reagents, as mentioned previously, are also widely used for this transformation, allowing for the formation of an amide bond with another amino acid or a different amine. nih.govgoogle.com

Table 2: Selected Reagents for Carboxyl Group Activation and Subsequent Reactions

| Activating Reagent | Intermediate | Subsequent Reaction with | Product |

| SOCl₂ | Acyl chloride | Amine | Amide |

| DCC/HOBt | Activated ester | Amine | Amide |

| Alcohol/H⁺ | - | - | Ester |

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org Diborane (B₂H₆) is another effective reagent for the reduction of carboxylic acids and is often more selective, not reducing some other functional groups. libretexts.orgnih.gov It is crucial to protect the amino group before carrying out the reduction to prevent its reaction with the hydride reagent.

The resulting amino alcohol, 3-amino-3-(oxan-3-yl)propan-1-ol, is a valuable synthetic intermediate. The primary alcohol can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to an alkyl halide, opening up further avenues for derivatization.

Transformations of the Oxane Ring System

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally more stable than its smaller counterparts like oxetanes and oxiranes. researchgate.netacs.org However, it can undergo specific transformations, particularly under conditions that activate the ether oxygen.

Ring Opening/Closing Reactions

Ring-opening reactions of the oxane moiety in this compound are not commonly reported in the literature, likely due to the inherent stability of the tetrahydropyran (B127337) ring. researchgate.net Such transformations would typically require harsh conditions, such as strong Lewis or Brønsted acids, to protonate the ether oxygen and facilitate nucleophilic attack. researchgate.net

In analogous systems, the ring opening of oxetanes, which are more strained four-membered rings, has been extensively studied. researchgate.netacs.orgnih.gov These reactions often proceed via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of a carbon-oxygen bond. researchgate.net While less reactive, the oxane ring in this compound could potentially be opened by strong nucleophiles in the presence of a suitable acid catalyst. The regioselectivity of such an attack would be influenced by steric and electronic factors around the oxane ring.

Conversely, ring-closing reactions to form the oxane ring are a key step in the synthesis of this amino acid and its analogs. Intramolecular cyclization, such as an intramolecular Williamson ether synthesis or an intramolecular Michael addition, are plausible synthetic routes to construct the oxane ring system.

A general representation of a potential acid-catalyzed ring-opening reaction is shown below:

Table 1: Potential Conditions for Oxane Ring Opening

| Catalyst Type | Potential Nucleophiles | General Conditions | Expected Product Type |

|---|---|---|---|

| Strong Brønsted Acid (e.g., HBr, HI) | Halide ions | Elevated temperatures | Halo-alcohol |

| Strong Lewis Acid (e.g., BBr3) | --- | Anhydrous conditions | Bromo-alcohol |

Functionalization of Hydroxyl Groups (if present in specific analogues)

While this compound itself does not possess a hydroxyl group on the oxane ring, its derivatives or synthetic precursors might. The functionalization of such hydroxyl groups is a standard practice in organic synthesis. nih.gov Common transformations include esterification, etherification, and oxidation.

For instance, a hydroxylated analog could be acylated to introduce various ester groups, potentially modulating the molecule's biological activity or physical properties. Alternatively, the hydroxyl group could be converted into an ether, or oxidized to a ketone, providing further handles for chemical modification.

Table 2: Common Reactions for Hydroxyl Group Functionalization

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acyl chloride, pyridine | Ester |

| Etherification | Alkyl halide, NaH | Ether |

Stereoselective Transformations and Chiral Auxiliary Applications

The presence of a stereocenter at the C3 position of this compound makes it a chiral building block. This inherent chirality can be exploited in stereoselective transformations. The synthesis of enantiomerically pure forms of this amino acid is crucial for its application in pharmaceuticals and as a chiral auxiliary. researchgate.net

As a chiral auxiliary, the molecule could be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org The oxane ring and the amino and carboxylic acid groups can provide the necessary steric hindrance and coordinating sites to control the facial selectivity of an incoming reagent. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered. Amino acid-derived chiral auxiliaries are widely used in asymmetric synthesis. researchgate.netresearchgate.net

For example, the N-acylated form of this compound could be used to direct aldol (B89426) reactions, Michael additions, or alkylations. The stereochemical outcome of these reactions would be influenced by the conformation of the chiral auxiliary-substrate adduct.

While specific applications of this compound as a chiral auxiliary are not extensively documented, its structural features are analogous to other successful chiral auxiliaries derived from amino acids. researchgate.net The development of synthetic routes to both enantiomers of this compound would be a critical step towards its exploration in this context. researchgate.net

Table 3: Potential Stereoselective Reactions Directed by this compound Derivatives

| Reaction Type | Substrate | Reagent | Potential Stereochemical Control |

|---|---|---|---|

| Asymmetric Aldol Reaction | N-propionyl derivative | Aldehyde, Lewis Acid | Diastereoselective formation of syn or anti aldol adducts |

| Asymmetric Michael Addition | N-enoyl derivative | Grignard reagent, organocuprate | Enantioselective 1,4-addition |

Application of 3 Amino 3 Oxan 3 Yl Propanoic Acid As a Molecular Building Block

Incorporation into Peptidic Structures

The integration of non-proteinogenic amino acids like 3-Amino-3-(oxan-3-yl)propanoic acid into peptide chains is a key strategy for developing peptidomimetics with enhanced stability and specific conformational preferences. nih.gov As a β-amino acid, it introduces an additional carbon into the peptide backbone, rendering the resulting hybrid peptides resistant to degradation by common proteases. acs.org

Design and Synthesis of β-Peptides and Hybrid Peptides Featuring this compound

The synthesis of peptides incorporating this compound typically employs standard solid-phase peptide synthesis (SPPS) protocols. nih.govyoutube.com The building block, with its amine group protected by an Fmoc (fluorenylmethyloxycarbonyl) group and its carboxylic acid available for coupling, can be sequentially added to a growing peptide chain on a solid support.

The design of hybrid peptides containing this cyclic β-amino acid allows for the creation of structures that merge the properties of natural α-peptides with the unique conformational constraints imposed by the tetrahydropyran (B127337) ring. The synthesis process involves iterative cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. youtube.com The choice of coupling reagents and conditions is critical to ensure efficient peptide bond formation, especially given the potential steric hindrance from the cyclic scaffold.

Table 1: Key Steps in Solid-Phase Synthesis of a Hybrid Peptide with this compound

| Step | Description | Common Reagents |

| Resin Preparation | The C-terminal amino acid is anchored to a solid support (resin). | Wang resin, Rink Amide resin |

| Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid. | Piperidine (B6355638) in DMF |

| Coupling | The next amino acid, Fmoc-β³-hTHPC(OH)-OH, is activated and coupled to the free amine. | HBTU, HATU, DIC/Oxyma |

| Iteration | The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence. | N/A |

| Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |

Influence on Peptide Secondary Structure Formation (e.g., Helices, Turns, Foldamers)

The incorporation of conformationally restricted β-amino acids is a powerful strategy for controlling peptide secondary structure. nih.gov The rigid tetrahydropyran ring of this compound significantly limits the rotational freedom of the peptide backbone, pre-organizing it into specific conformations. This constraint can be exploited to design stable, well-defined secondary structures like helices, turns, and sheets. nih.govacs.org

Oligomers composed entirely or largely of β-amino acids, known as β-peptides, can form unique helical structures (e.g., 10/12-helix, 12-helix, 14-helix) that are not accessible to α-peptides. duke.eduwisc.edu The presence of the oxane ring is expected to strongly favor specific dihedral angles, thereby promoting the formation of predictable and stable folded architectures, known as foldamers. nih.govwisc.edu These structures mimic natural protein secondary structures but are composed of unnatural building blocks, making them valuable tools for chemical biology.

Table 2: Predicted Structural Influence of this compound on Peptides

| Structural Element | Predicted Influence | Rationale |

| β-Turns | Can induce β-turn formation when strategically placed in a sequence. | The rigid cyclic structure can act as a template, forcing the peptide chain to reverse direction. |

| Helices | Promotes the formation of stable, ordered helical structures in β-peptides and hybrid peptides. | The constrained backbone torsion angles guide the peptide into a specific helical fold (e.g., 12- or 14-helix). |

| Foldamers | Serves as a key component for building oligomers with predictable, protein-like folded structures. | The defined geometry of the monomer directs the overall folding of the entire oligomer chain. duke.edu |

Peptide Self-Assembly and Supramolecular Architectures

Peptide self-assembly is a process where individual peptide molecules spontaneously organize into ordered, non-covalent superstructures. rsc.org The secondary structure of the constituent peptides is a primary determinant of the final morphology of the resulting supramolecular architecture. By designing peptides with specific folding propensities using building blocks like this compound, it is possible to direct their assembly into complex nanomaterials.

For instance, peptides designed to adopt flat, ring-like conformations can stack through intermolecular hydrogen bonding to form highly stable supramolecular nanotubes. acs.orgnih.gov Amphipathic peptides, which have distinct hydrophobic and hydrophilic faces, can assemble into fibers, ribbons, or vesicles. The inclusion of the tetrahydropyran-containing β-amino acid can enforce the amphipathicity required for such assemblies and enhance the stability of the resulting nanostructures due to the pre-organized, rigid peptide backbone. nih.gov

Scaffold for Combinatorial Libraries and Drug Discovery Efforts (Non-Clinical)

The rigid, three-dimensional structure of this compound makes it an excellent scaffold for the construction of chemical libraries for non-clinical drug discovery and chemical biology research.

Design of Small Molecule Libraries Using this compound

In combinatorial chemistry, a central scaffold is decorated with a variety of chemical substituents at defined points of diversity to rapidly generate a large collection of related molecules. nih.gov this compound offers multiple points for diversification. The amino group, the carboxylic acid group, and potentially the oxane ring itself can be functionalized.

A library design could involve using the core this compound structure and attaching a diverse set of building blocks (R-groups) to its amino and carboxyl termini. This creates a library of compounds where the central, rigid core presents the appended chemical functionalities in a defined spatial arrangement. Such libraries are valuable for screening against biological targets to identify new lead compounds. creative-biolabs.comcreative-peptides.com The use of a constrained scaffold reduces the conformational entropy of the library members, which can lead to higher binding affinities.

Development of Privileged Scaffolds for Chemical Biology

A "privileged scaffold" is a molecular framework that is capable of providing ligands for multiple, distinct biological targets. nih.gov These scaffolds often possess features that allow them to mimic the secondary structures of peptides or interact favorably with protein binding sites. nih.gov The tetrahydropyran (THP) motif is itself considered a valuable component in drug design, often used to improve physicochemical properties. pharmablock.com

The this compound structure combines the features of a conformationally constrained β-amino acid with the favorable properties of the THP ring. nih.gov This makes it a strong candidate for development as a privileged scaffold. By creating libraries based on this core, researchers can explore vast chemical space to discover probes and modulators for a wide range of biological systems. sygnaturediscovery.comnih.gov The rigidity of the scaffold ensures that the appended functional groups are presented in a well-defined 3D orientation, increasing the likelihood of specific molecular recognition events. mdpi.com

Precursor for Complex Natural Product Synthesis (Synthetic Strategy)

The strategic use of this compound as a chiral starting material can significantly streamline the synthesis of intricate natural products that feature a substituted tetrahydropyran ring system linked to an amino acid or peptide backbone. Its bifunctional nature allows for orthogonal chemical modifications at the amino and carboxylic acid termini, making it an ideal component for convergent synthetic approaches.

A retrosynthetic analysis of a hypothetical complex natural product, "Oxanomycin," illustrates the strategic value of this compound as a key building block. The disconnection approach simplifies the target molecule by identifying strategic bond cleavages that lead back to recognizable and synthetically accessible precursors.

The initial disconnection of Oxanomycin would involve the cleavage of a key amide bond, a common feature in many bioactive natural products. This leads to two simpler fragments: a complex polyketide-derived chain and the crucial building block, this compound. This strategic disconnection is advantageous as it allows for the separate synthesis of the two main fragments, which can then be coupled in a later step.

Further retrosynthetic analysis of this compound itself would involve a disconnection of the C-C bond between the oxane ring and the propanoic acid moiety. This leads to a functionalized oxane derivative and a protected amino acid synthon. The synthesis of functionalized oxanes is a well-established field, often involving ring-closing metathesis or intramolecular etherification reactions. researchgate.net

Table 1: Hypothetical Retrosynthetic Analysis of Oxanomycin

| Target Molecule | Key Disconnections | Precursors |

| Oxanomycin | Amide bond cleavage | Complex Polyketide Fragment and this compound |

| This compound | C-C bond cleavage | 3-Oxo-oxane and a protected malonic acid half-amide |

| 3-Oxo-oxane | Ring formation | Acyclic diol precursor |

This table presents a hypothetical retrosynthetic pathway and is for illustrative purposes.

The forward synthesis of a bioactive molecule, such as a peptide-based enzyme inhibitor, can effectively utilize this compound. The synthetic methodology would focus on standard peptide coupling reactions to incorporate the building block into a growing peptide chain.

The synthesis would commence with the protection of the amino and carboxylic acid groups of this compound. The protected building block can then be coupled with another amino acid or a peptide fragment using a suitable coupling reagent such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Subsequent deprotection of either the amino or carboxyl terminus would allow for further elongation of the peptide chain. The presence of the oxane ring is expected to be compatible with most standard peptide synthesis conditions. The stereochemistry at the C-3 position of the oxane ring can be controlled through asymmetric synthesis of the initial building block, which is crucial for achieving the desired biological activity.

The final steps of the synthesis would involve the deprotection of all protecting groups to yield the target bioactive molecule. The purification of the final product would typically be achieved through chromatographic techniques such as HPLC (High-Performance Liquid Chromatography).

Table 2: Proposed Synthetic Steps for a Bioactive Peptide

| Step | Reaction | Reagents and Conditions |

| 1 | Protection of this compound | Boc-anhydride for N-protection, Benzyl bromide for O-protection |

| 2 | Peptide Coupling | Protected amino acid, DCC, HOBt |

| 3 | N-terminal Deprotection | Trifluoroacetic acid (TFA) |

| 4 | Further Peptide Coupling | Protected peptide fragment, HATU, DIPEA |

| 5 | Final Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) |

| 6 | Purification | Preparative HPLC |

This table outlines a proposed synthetic sequence and is for illustrative purposes.

Mechanistic Studies of Biological Interactions Excluding Clinical Data

Molecular Recognition and Ligand-Target Interactions

Molecular recognition is the foundation of a ligand's biological activity, describing the specific binding to its molecular target, typically a protein or nucleic acid. The characterization of these binding events is crucial for understanding the compound's function.

To quantify the interaction between a ligand like 3-Amino-3-(oxan-3-yl)propanoic acid and its target, biophysical techniques are employed. These methods provide data on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes that occur upon the binding of a ligand to its target molecule. nih.gov In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target molecule, and the heat released or absorbed is measured. nih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govsigmaaldrich.com The thermodynamic profile provides insights into the forces driving the binding event. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that monitors molecular interactions in real-time. researchgate.netbldpharm.com In an SPR experiment, the target molecule is immobilized on a sensor chip. nih.gov A solution containing the ligand is then flowed over the chip, and the binding is detected as a change in the refractive index at the sensor surface. researchgate.netmdpi.com This technique yields kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

| Technique | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. mdpi.com | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) nih.govmdpi.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. researchgate.netmdpi.com | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD) bldpharm.comnih.gov |

Understanding the three-dimensional structure of a ligand-target complex is paramount for elucidating the precise binding mode and for rational drug design.

Co-crystallization followed by X-ray crystallography is a widely used method to determine the atomic-resolution structure of a protein-ligand complex. nih.gov This involves crystallizing the protein in the presence of the ligand. nih.gov The resulting co-crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, which reveals the three-dimensional arrangement of atoms in the complex. nih.govnih.gov This provides a detailed picture of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large macromolecular complexes, including those with bound ligands. chemsrc.com In cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. nih.gov Thousands of 2D projection images are then computationally combined to reconstruct a 3D model of the complex. nih.govuni.lu Cryo-EM is particularly useful for studying large, flexible complexes that are difficult to crystallize. chemsrc.com

| Technique | Principle | Information Obtained |

| Co-crystallization / X-ray Crystallography | Diffraction of X-rays by a crystalline protein-ligand complex. nih.gov | High-resolution 3D structure of the binding site, precise orientation of the ligand, and specific molecular interactions. benthamscience.com |

| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D electron microscopy images of flash-frozen samples. nih.gov | 3D structure of large or flexible protein-ligand complexes in a near-native state. chemsrc.comwikipedia.org |

Investigation of Structure-Activity Relationships (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. This involves systematically modifying the chemical structure of the compound and evaluating the impact of these changes on its biological activity.

To understand the SAR of this compound, a medicinal chemist would synthesize a library of derivatives. These variations could include:

Modification of the oxane ring: Altering the substituents on the oxane ring or replacing it with other cyclic systems to probe the importance of this moiety for binding.

Alteration of the propanoic acid chain: Varying the length of the carbon chain or introducing substituents to assess their impact on activity.

Substitution on the amino group: Introducing different functional groups to the amino moiety to explore potential new interactions with the target.

The following table provides a hypothetical example of such a derivative series.

| Compound | R1 (on Oxane Ring) | R2 (on Amino Group) | Biological Activity (Hypothetical IC₅₀) |

| 1 (Parent) | H | H | 10 µM |

| 2 | 4-Fluoro | H | 5 µM |

| 3 | H | Methyl | 20 µM |

| 4 | 4-Hydroxy | H | 8 µM |

| 5 | H | Acetyl | 50 µM |

The ultimate goal of SAR studies is to understand how structural changes affect the compound's ability to modulate the function of its target protein. For instance, if this compound were an enzyme inhibitor, SAR studies would aim to identify derivatives with increased inhibitory potency. The mechanistic basis for this increased potency could be due to stronger binding affinity, improved fit within the active site, or the formation of additional stabilizing interactions.

Cellular Uptake and Transport Mechanisms (Mechanistic Studies)

For a compound to exert its biological effect, it must often cross the cell membrane to reach its intracellular target. The mechanisms by which a molecule like this compound enters a cell are therefore a critical area of investigation. As an amino acid derivative, it is plausible that it could be recognized by amino acid transporters.

Cells have a variety of transport systems for taking up amino acids and related molecules. plos.org These can be broadly categorized as:

Passive Diffusion: Small, lipophilic molecules can diffuse directly across the lipid bilayer.

Facilitated Diffusion: Transmembrane proteins facilitate the movement of molecules down their concentration gradient.

Active Transport: Transporter proteins use energy, often from ATP hydrolysis or ion gradients, to move molecules against their concentration gradient. plos.org

Studies to elucidate the uptake mechanism of this compound would involve incubating cells with the compound under various conditions, such as at different temperatures and in the presence of metabolic inhibitors or known substrates of specific transporters. For example, a reduction in uptake at low temperatures or in the presence of ATP depletion would suggest an active transport mechanism. nih.gov Competition assays with known amino acids or other transporter substrates could help to identify the specific transporter(s) involved.

Passive Diffusion and Active Transport Pathways

Detailed experimental data on the passive diffusion characteristics and potential active transport mechanisms for this compound are not available. The ability of a molecule to passively diffuse across a lipid bilayer is often predicted by its physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area. However, without experimental validation, the precise contribution of passive diffusion to the transport of this compound remains theoretical.

Similarly, there is no information regarding whether this compound is a substrate for any known active transport proteins. Such transporters can play a crucial role in the uptake and efflux of compounds, significantly influencing their intracellular concentration and biological activity.

Future Research Directions and Unexplored Avenues for 3 Amino 3 Oxan 3 Yl Propanoic Acid Research

Integration into Advanced Materials Science

The unique cyclic structure of 3-amino-3-(oxan-3-yl)propanoic acid makes it an attractive building block for the development of advanced materials with novel properties. Research in this area could focus on its incorporation into polymers and self-assembling systems.

The introduction of this cyclic β-amino acid into polymer backbones could significantly enhance the mechanical and thermal properties of the resulting materials. molecularcloud.orgdigitellinc.com The rigid oxane ring can restrict chain mobility, leading to materials with higher glass transition temperatures and improved modulus. Furthermore, the hydrophilic nature of the oxane moiety could be exploited to create biocompatible polymers for applications in tissue engineering and drug delivery. molecularcloud.org The synthesis of poly-β-peptides and poly-α/β-peptides incorporating this compound could lead to novel biomaterials with enhanced proteolytic stability and predictable secondary structures. digitellinc.combenthamscience.com

A particularly exciting avenue is the use of this amino acid in the design of self-assembling peptides. Cyclic peptides containing β-amino acids have been shown to form well-defined nanostructures, such as nanotubes and nanorods, through intermolecular hydrogen bonding. rsc.orgacs.orgresearchgate.netnih.govacs.orgnih.gov The oxane ring in this compound could direct the self-assembly process, leading to unique and potentially useful morphologies. These nanomaterials could find applications in areas such as biosensing, catalysis, and as scaffolds for tissue regeneration. researchgate.net

Development of New Bioconjugation Strategies

Bioconjugation, the covalent linking of molecules to biomolecules, is a powerful tool in chemical biology and drug development. The development of novel bioconjugation strategies for this compound could enable its use as a versatile molecular linker and probe.

A promising approach would be the derivatization of the oxane ring with reactive handles suitable for "click chemistry," such as azides or alkynes. bachem.combachem.comwikipedia.org These functionalized derivatives could then be efficiently and specifically conjugated to other molecules, including peptides, proteins, and fluorescent dyes, under mild conditions. bachem.combachem.comnih.govnih.gov This would allow for the construction of complex biomolecular architectures and the development of targeted drug delivery systems. bachem.com The triazole linkage formed during the click reaction is stable and can act as a surrogate for a peptide bond, potentially influencing the conformation and biological activity of the resulting conjugate. bachem.combachem.com

Exploration of Unconventional Reactivity

The unique structural features of this compound, particularly the presence of the oxane ring, may give rise to unconventional reactivity that can be exploited for novel synthetic transformations.

Future research could investigate the ring-opening reactions of the oxane moiety under various conditions. This could lead to the formation of linear, functionalized amino acids with unique side chains that are not readily accessible through conventional synthetic methods. Furthermore, the conformational constraints imposed by the cyclic structure could influence the reactivity of the amino and carboxylic acid groups, potentially enabling stereoselective reactions. nih.govresearchgate.net The synthesis of unnatural cyclic amino acid equivalents from simple cyclic precursors has been demonstrated, suggesting that the oxane ring could be a template for creating novel heterocyclic systems. clockss.orgacs.org

Expansion into Novel Therapeutic Modalities (Mechanistic/Design Principles)

β-Amino acids and their derivatives are increasingly recognized for their therapeutic potential, exhibiting a wide range of pharmacological activities. researchgate.netacs.orgnih.govmdpi.comresearchgate.netmdpi.com The incorporation of the oxane ring in this compound could lead to the development of novel therapeutic agents with improved properties.

The rigid cyclic structure can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation, enhancing binding affinity and selectivity for biological targets such as enzymes and receptors. nih.govmdpi.com Peptides containing β-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in vivo half-lives. researchgate.net This makes this compound an attractive building block for the design of more stable peptide-based drugs. researchgate.netacs.org Future work should focus on synthesizing libraries of compounds based on this scaffold and screening them for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govmdpi.com

Application in Synthetic Biology and Directed Evolution

The fields of synthetic biology and directed evolution offer powerful tools to explore and expand the functional capabilities of this compound.

A key area of investigation would be the ribosomal incorporation of this non-canonical amino acid into proteins. rsc.orgrsc.orgchemistryworld.com This would allow for the creation of proteins with novel structures and functions. youtube.comannualreviews.orgresearchgate.net Techniques for expanding the genetic code could be employed to assign a unique codon to this compound, enabling its site-specific insertion into a polypeptide chain. nih.gov

Furthermore, metabolic engineering approaches could be developed for the biosynthesis of this amino acid. researchgate.netnih.govresearchgate.netfrontiersin.orgd-nb.info This would provide a sustainable and potentially cost-effective route for its production. Directed evolution could be used to engineer enzymes with the ability to synthesize or utilize this compound. youtube.comnih.govacs.orgyoutube.comacs.orgmanchester.ac.uk For example, enzymes could be evolved to catalyze its incorporation into natural products or to perform novel chemical transformations on this unique substrate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.